An In-depth Technical Guide to 4-(Boc-aminomethyl)benzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Boc-aminomethyl)benzoic Acid: Properties, Synthesis, and Applications
Introduction
4-(tert-Butoxycarbonyl-aminomethyl)benzoic acid, commonly referred to as 4-(Boc-aminomethyl)benzoic acid, is a bifunctional molecule of significant interest in the fields of medicinal chemistry, peptide synthesis, and materials science. Its structure, which incorporates a carboxylic acid and a Boc-protected amine on a rigid phenyl scaffold, makes it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and key applications, offering a technical resource for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
4-(Boc-aminomethyl)benzoic acid is a white to off-white crystalline solid under standard conditions.[1][2] Its bifunctional nature, possessing both a weakly acidic carboxylic acid and a protected primary amine, dictates its reactivity and solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₄ | [2] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | 164-168 °C | [1] |
| CAS Number | 33233-67-9 | [1] |
| Predicted pKa | 4.25 ± 0.10 | [3] |
| Solubility | Soluble in methanol | [3] |
The Chemistry of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its role in 4-(Boc-aminomethyl)benzoic acid is to mask the reactivity of the primary amine, allowing for selective reactions at the carboxylic acid terminus.
Boc Protection Mechanism
The Boc group is typically introduced by reacting the primary amine of 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The resulting intermediate then collapses, releasing carbon dioxide and a tert-butoxide anion, to form the stable carbamate.
Caption: Boc protection of 4-(aminomethyl)benzoic acid.
Boc Deprotection: An Acid-Labile Strategy
A key advantage of the Boc group is its stability to a wide range of reaction conditions, yet its facile removal under acidic conditions.[] This "orthogonal" protection strategy is fundamental to its utility. The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[]
The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[]
Caption: Acid-catalyzed deprotection of the Boc group.
Synthesis and Purification
The synthesis of 4-(Boc-aminomethyl)benzoic acid is a straightforward procedure, making it readily accessible for research and development.
Experimental Protocol for Synthesis
This protocol is adapted from a commonly used method for Boc protection of amino acids.[3]
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Dissolution: In a suitable reaction vessel, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and deionized water.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (2.0 eq).
-
pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate to adjust the pH of the reaction mixture to approximately 6.
-
Reaction: Allow the reaction to stir at room temperature for 16 hours.
-
Work-up: Upon completion, carefully acidify the reaction mixture to a pH of approximately 3 with 1 M hydrochloric acid. A white solid should precipitate.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with deionized water and dry under vacuum to yield 4-(Boc-aminomethyl)benzoic acid. A typical yield for this reaction is around 97%.[3]
Purification by Recrystallization
For obtaining high-purity material, recrystallization is a recommended technique.
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Solvent Selection: A common solvent system for recrystallizing benzoic acid derivatives is a mixture of water and a water-miscible organic solvent like ethanol or methanol. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, suspend the crude 4-(Boc-aminomethyl)benzoic acid in a minimal amount of the chosen solvent system.
-
Heating: Gently heat the suspension with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic and Analytical Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protectorate (a singlet at ~1.4 ppm), the methylene protons (a doublet at ~4.2 ppm), and the aromatic protons (two doublets in the range of 7.3-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the methylene carbon, and the aromatic carbons, including the carboxylic acid carbon (~167 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700-1680 cm⁻¹), another C=O stretch from the carbamate of the Boc group (around 1690 cm⁻¹), and N-H bending vibrations.[5][6]
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Mass Spectrometry: The molecular ion peak may be observed, but more commonly, ions corresponding to the loss of the Boc group or other fragments will be present. A reported mass spectrometry analysis showed a sodium adduct at m/z = 274 [M+Na]⁺, which is consistent with the molecular weight of 251.28 g/mol .[3]
Applications in Research and Development
The unique bifunctional nature of 4-(Boc-aminomethyl)benzoic acid makes it a valuable tool in several areas of chemical synthesis.
Solid-Phase Peptide Synthesis (SPPS)
A primary application of this compound is in solid-phase peptide synthesis (SPPS), where it can be used as a linker or a non-natural amino acid building block.[1] The carboxylic acid can be activated and coupled to a resin-bound peptide, while the Boc-protected amine is available for further chain elongation after deprotection.
Workflow for Incorporation into a Peptide Chain:
Caption: Incorporation of 4-(Boc-aminomethyl)benzoic acid in SPPS.
Drug Discovery and Medicinal Chemistry
In drug discovery, this molecule serves as a scaffold or linker to connect different pharmacophores. The rigid phenyl ring provides a defined spatial orientation between the two functional groups, which can be crucial for optimizing drug-receptor interactions. It has been used in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor agonists.[3]
Materials Science and Bioconjugation
The dual functionality of 4-(Boc-aminomethyl)benzoic acid also lends itself to applications in materials science, such as the synthesis of functionalized polymers.[2] In bioconjugation, it can be used to link biomolecules, such as proteins or nucleic acids, to other molecules or surfaces.[2]
Comparative Analysis: Boc vs. Fmoc Strategy
The choice between a Boc-protected and a fluorenylmethoxycarbonyl (Fmoc)-protected version of 4-(aminomethyl)benzoic acid depends on the overall synthetic strategy.
| Feature | Boc Strategy | Fmoc Strategy |
| Deprotection Condition | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Orthogonality | Orthogonal to base-labile protecting groups | Orthogonal to acid-labile protecting groups |
| Compatibility | Suitable for sequences prone to aggregation due to acidic deprotection conditions breaking hydrogen bonds.[] | Preferred for acid-sensitive sequences (e.g., containing Trp, Met).[] |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids can be more costly. |
Safety and Handling
As a combustible solid, 4-(Boc-aminomethyl)benzoic acid should be handled with appropriate personal protective equipment (PPE), including eye shields and gloves.[1] It should be stored in a cool, dry place, typically at 0-8 °C.[2]
Conclusion
4-(Boc-aminomethyl)benzoic acid is a highly versatile and valuable building block for organic synthesis. Its well-defined structure, coupled with the robust and predictable chemistry of the Boc protecting group, makes it an essential tool for researchers in peptide synthesis, drug discovery, and materials science. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, intended to serve as a practical resource for the scientific community.
References
- Supporting information - The Royal Society of Chemistry. (URL not provided)
-
4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. [Link]
-
Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF - ResearchGate. [Link]
-
Lab Report Recrystallization September 27, 2016 - FAMU. [Link]
-
The Recrystallization of Benzoic Acid. [Link]
-
A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. - ResearchGate. [Link]
-
I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? | ResearchGate. [Link]
-
Recrystallization of Benzoic Acid. [Link]
-
Benzoic acid, 4-amino-, methyl ester - the NIST WebBook. [Link]
-
Experiment 4 purification - recrystallization of benzoic acid | PDF - Slideshare. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. [Link]
-
Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. [Link]
-
4-(Fmoc-aminomethyl)benzoic acid, ≥98% - Otto Chemie Pvt. Ltd. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
4-Aminobenzoic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. [Link]
-
The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. [Link]
-
Planning a Peptide Synthesis | AAPPTec. [Link]
